molecular formula C17H23N3O2 B2368883 tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate CAS No. 886771-56-8

tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate

Cat. No.: B2368883
CAS No.: 886771-56-8
M. Wt: 301.39
InChI Key: DZIHXDMDMNVFNL-HNNXBMFYSA-N
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Description

“tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate” is a chemical compound with the empirical formula C17H23N3O2 . It is also known as 1-Boc-piperazine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” started from commercially available 4-bromo-1H-indole and used simple reagents . The synthesis involved several steps, including formylation, reduction, protection, and olefination .


Molecular Structure Analysis

The molecular weight of “this compound” is 186.25 . The compound has a complex structure that includes a piperazine ring and an indole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include formylation, reduction, protection, and olefination . These reactions were carried out using various reagents and conditions .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate and its derivatives have been extensively studied in the field of synthesis and chemical characterization. For instance, one compound, synthesized via a condensation reaction, was characterized using techniques like LCMS, NMR, IR, and X-ray diffraction, demonstrating its potential in the study of molecular structures and interactions (Sanjeevarayappa et al., 2015). Similarly, other derivatives have been synthesized using various chemical reactions and characterized through spectroscopic and crystallographic methods, providing insights into their molecular architecture and potential applications in medicinal chemistry (Gumireddy et al., 2021).

Biological Evaluation

Several derivatives of this compound have been evaluated for their biological activities. One study focused on their antibacterial and anthelmintic activities, revealing moderate effectiveness in these areas (Kulkarni et al., 2016). This research contributes to the understanding of the compound's potential in developing new antibacterial and antiparasitic agents.

Molecular Structure Analysis

Understanding the molecular structure of these compounds is crucial for their potential application in drug design and development. X-ray diffraction studies have been conducted to determine the crystalline structure and molecular conformation of these compounds, providing valuable information for their potential use in pharmacological research (Mamat et al., 2012).

Potential Pharmacological Applications

Investigations into the pharmacological applications of this compound derivatives have indicated their potential as ligands for specific receptors, which could be useful in the study of mood disorders and other neurological conditions (Heinrich et al., 2004).

Future Directions

The future directions for the research and development of “tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate” and similar compounds could include further exploration of their synthesis and characterization, investigation of their biological activities, and potential applications in various fields .

Properties

IUPAC Name

tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-8-18-15(11-20)13-10-19-14-7-5-4-6-12(13)14/h4-7,10,15,18-19H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIHXDMDMNVFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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